molecular formula C5H3ClF3N3 B1443531 5-Chloro-3-(trifluoromethyl)pyrazin-2-amine CAS No. 1364663-32-0

5-Chloro-3-(trifluoromethyl)pyrazin-2-amine

Cat. No. B1443531
M. Wt: 197.54 g/mol
InChI Key: SXLGFUJXAHBBBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-Chloro-3-(trifluoromethyl)pyrazin-2-amine” is a chemical compound with the molecular formula C6H4ClF3N2 . It has a molecular weight of 196.56 g/mol . This compound is used as an intermediate in the synthesis of various agrochemical and pharmaceutical products .


Synthesis Analysis

The synthesis of trifluoromethylpyridine (TFMP) derivatives, such as “5-Chloro-3-(trifluoromethyl)pyrazin-2-amine”, is a significant area of research in the agrochemical and pharmaceutical industries . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in high demand .


Molecular Structure Analysis

The InChI code for “5-Chloro-3-(trifluoromethyl)pyrazin-2-amine” is 1S/C6H4ClF3N2/c7-3-1-4 (6 (8,9)10)5 (11)12-2-3/h1-2H, (H2,11,12) . The Canonical SMILES representation is C1=C (C=NC (=C1C (F) (F)F)N)Cl .


Physical And Chemical Properties Analysis

“5-Chloro-3-(trifluoromethyl)pyrazin-2-amine” is a solid at room temperature . It has a molecular weight of 196.56 g/mol . The compound has one hydrogen bond donor and five hydrogen bond acceptors . It has a topological polar surface area of 38.9 Ų .

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds : 5-Chloro-3-(trifluoromethyl)pyrazin-2-amine is utilized in the synthesis of various heterocyclic compounds. For example, its reactions with nucleophiles like amines and Grignard reagents result in ring-opened products with diverse structures (Zhu et al., 1999). Another study demonstrated its application in the facile synthesis of [1,2,4]Triazolo[4,3-a]pyrazin-3-amines, indicating its versatility in creating novel chemical structures (Li et al., 2019).

  • Biological Activity Screening : In the field of medicinal chemistry, derivatives of 5-Chloro-3-(trifluoromethyl)pyrazin-2-amine have been synthesized and screened for biological activities. For instance, a study synthesized alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives for anticancer activity screening (Chavva et al., 2013).

  • Development of Herbicides : This compound has been explored for its application in herbicides. A study investigated the modes of action of pyridazinone herbicides, finding that certain derivatives acted as inhibitors in photosynthesis, contributing to their phytotoxicity (Hilton et al., 1969).

  • Optoelectronic Materials : Pyrazine derivatives, including those related to 5-Chloro-3-(trifluoromethyl)pyrazin-2-amine, are significant in the development of organic optoelectronic materials. Studies have focused on synthesizing such derivatives and investigating their optical and thermal properties, with potential applications in optoelectronics (Meti et al., 2017).

  • Antimicrobial Activity : Novel derivatives of 5-Chloro-3-(trifluoromethyl)pyrazin-2-amine have been synthesized and evaluated for their antimicrobial activities. Research in this area has shown promising results, with some compounds exhibiting significant antimicrobial properties (Idrees et al., 2019).

Safety And Hazards

The safety information for “5-Chloro-3-(trifluoromethyl)pyrazin-2-amine” indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P305+P351+P338 .

Future Directions

The future directions for “5-Chloro-3-(trifluoromethyl)pyrazin-2-amine” and its derivatives are promising. It is expected that many novel applications of TFMP will be discovered in the future . These compounds are currently undergoing clinical trials for potential pharmaceutical applications .

properties

IUPAC Name

5-chloro-3-(trifluoromethyl)pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClF3N3/c6-2-1-11-4(10)3(12-2)5(7,8)9/h1H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXLGFUJXAHBBBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)N)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60744296
Record name 5-Chloro-3-(trifluoromethyl)pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60744296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-(trifluoromethyl)pyrazin-2-amine

CAS RN

1364663-32-0
Record name 5-Chloro-3-(trifluoromethyl)pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60744296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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